molecular formula C8H6F3NO B3030775 1-(4-(Trifluoromethyl)pyridin-3-YL)ethanone CAS No. 955997-27-0

1-(4-(Trifluoromethyl)pyridin-3-YL)ethanone

Cat. No.: B3030775
CAS No.: 955997-27-0
M. Wt: 189.13
InChI Key: CLFZUPPNZLYDKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Trifluoromethyl)pyridin-3-YL)ethanone is a useful research compound. Its molecular formula is C8H6F3NO and its molecular weight is 189.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral and Antimicrobial Properties

  • Synthesis of heterocyclic compounds derived from 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone has shown potential in antiviral activities against HSV1 and HAV-MBB, as well as cytotoxic properties (Attaby et al., 2006).
  • New 1H-1,2,4-triazole derivatives containing pyridine units synthesized from 1-(pyridine-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone exhibited antibacterial and plant growth regulatory activities (Liu et al., 2007).
  • Synthesized 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone compounds demonstrated significant antimicrobial activity (Salimon et al., 2011).

Biological and Chemical Applications

  • Fluoro-Boron complexes, using ligands including 1-(pyridin-2-yl)ethanone, have been synthesized for their fungicidal and bactericidal properties (Saxena & Singh, 1994).
  • Quantum mechanical modeling of derivatives including 1-(5-(trifluoromethyl)-1H-pyrrol-2-yl) ethanone has been conducted to study their structural, vibrational, and reactivity properties (Cataldo et al., 2014).
  • Innovative nicotinonitriles with pyrene or fluorene moieties, synthesized through reactions involving 1-(pyren-1-yl)ethanone, have potential applications in materials science due to their photophysical properties (Hussein et al., 2019).

Safety and Hazards

The compound has been classified as having the following hazard statements: H302, H315, H319, H335 . This indicates that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335) . Therefore, precautions should be taken to avoid contact with skin and eyes, and to avoid formation of dust and aerosols .

Biochemical Analysis

Biochemical Properties

1-(4-(Trifluoromethyl)pyridin-3-YL)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of the enzyme CYP1A2, which is involved in the metabolism of several drugs . The interaction between this compound and CYP1A2 is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to altered metabolic pathways and changes in the pharmacokinetics of drugs metabolized by CYP1A2.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in oxidative stress responses, leading to changes in cellular redox status . Additionally, this compound can affect cell proliferation and apoptosis, potentially making it a candidate for anticancer research.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, its inhibition of CYP1A2 is due to the binding of the trifluoromethyl group to the enzyme’s active site, preventing substrate access . This binding can lead to changes in enzyme conformation and activity, ultimately affecting metabolic pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to the formation of byproducts that may have different biological activities, potentially complicating the interpretation of experimental results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of gene expression. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dose optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as CYP1A2, which plays a role in its biotransformation . The compound can also affect metabolic flux and metabolite levels by modulating enzyme activity and gene expression. These interactions can lead to changes in the concentrations of key metabolites, influencing cellular metabolism and overall physiological function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as P-glycoprotein, which influences its localization and accumulation . Additionally, binding proteins can sequester the compound in specific cellular compartments, affecting its bioavailability and activity.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns. It can be targeted to specific compartments or organelles through post-translational modifications or targeting signals. For example, the compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism . This subcellular localization is crucial for understanding the compound’s activity and potential therapeutic applications.

Properties

IUPAC Name

1-[4-(trifluoromethyl)pyridin-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c1-5(13)6-4-12-3-2-7(6)8(9,10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFZUPPNZLYDKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CN=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676419
Record name 1-[4-(Trifluoromethyl)pyridin-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955997-27-0
Record name 1-[4-(Trifluoromethyl)pyridin-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(Trifluoromethyl)pyridin-3-YL)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-(Trifluoromethyl)pyridin-3-YL)ethanone
Reactant of Route 3
Reactant of Route 3
1-(4-(Trifluoromethyl)pyridin-3-YL)ethanone
Reactant of Route 4
Reactant of Route 4
1-(4-(Trifluoromethyl)pyridin-3-YL)ethanone
Reactant of Route 5
Reactant of Route 5
1-(4-(Trifluoromethyl)pyridin-3-YL)ethanone
Reactant of Route 6
Reactant of Route 6
1-(4-(Trifluoromethyl)pyridin-3-YL)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.